![molecular formula C16H16Cl2N2O2 B562919 2-[(2',6'-Dichlorophényl)amino]-5-hydroxyphényl-N,N-diméthylacétamide CAS No. 698357-97-0](/img/structure/B562919.png)

2-[(2',6'-Dichlorophényl)amino]-5-hydroxyphényl-N,N-diméthylacétamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

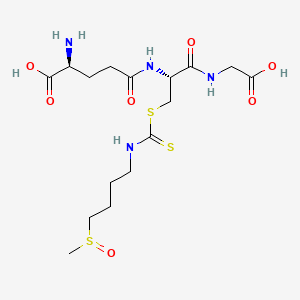

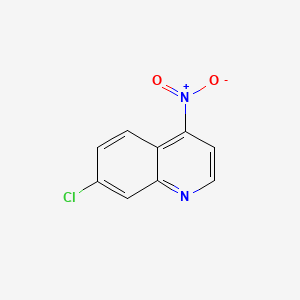

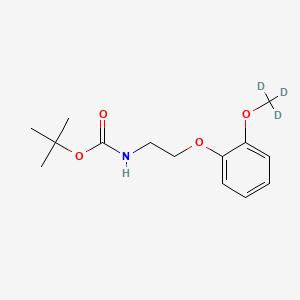

“2-[2-(2,6-dichloroanilino)-5-hydroxyphenyl]-N,N-dimethylacetamide” is a derivative of Diclofenac, which is a well-known non-steroidal anti-inflammatory drug (NSAID) primarily used for the treatment of fever, pain, and inflammation . It is considered one of the best drugs used as an anti-inflammatory agent .

Synthesis Analysis

The synthesis of various substituted diclofenac hydrazones involves the use of the hydrazide of diclofenac as a starting material . The diclofenac hydrazide is obtained from diclofenac ester (methyl [2-(2,6-dichloroanilino)phenyl]acetate (II), which is reacted with hydrazine hydrate 99% in absolute ethanol .

Molecular Structure Analysis

The molecular structure of this compound is based on the aniline ring substituted with two chlorine atoms . The structures of the new compounds were established based on spectral and elemental analysis .

Chemical Reactions Analysis

The new synthesized compounds were tested against anti-inflammatory agents and exhibited high activity as expected . The binding position of new diclofenac derivatives toward Cox-1 and Cox-2 enzymes was proved by molecular docking .

Applications De Recherche Scientifique

Médicament anti-inflammatoire non stéroïdien (AINS)

Ce composé est un dérivé du diclofénac et agit comme un AINS standard. Il inhibe la cyclooxygénase (COX), qui est cruciale dans la biosynthèse des prostaglandines impliquées dans l’inflammation et la douleur. Il est utilisé dans la recherche pour comprendre la pharmacodynamique et la pharmacocinétique des AINS .

Étalon de chimie analytique

En chimie analytique, ce composé sert d’étalon pour calibrer les instruments et valider les méthodes, en particulier en chromatographie liquide haute performance (CLHP) et en chromatographie en phase gazeuse (CPG). Il garantit la précision et l’exactitude de la mesure du diclofénac et des substances apparentées .

Études d’inhibition de la cyclooxygénase (COX)

En tant qu’inhibiteur de la COX, il est utilisé dans les études biochimiques pour explorer le rôle de l’enzyme dans divers processus physiologiques et pathologiques. Cela comprend la recherche sur le cancer, où l’expression de la COX-2 est souvent régulée à la hausse .

Analyse des métabolites

Les principaux métabolites du composé, le 4´-hydroxydiclofénac et le 5´-hydroxydiclofénac, font l’objet de recherches en métabolisme des médicaments et en toxicologie. Les études portent sur leur formation, leur activité et leur impact sur la santé humaine .

Sélectivité du substrat pour CYP2C9

Il est utilisé comme substrat sélectif dans les études de l’enzyme cytochrome P450 CYP2C9. Cette recherche est importante pour comprendre les interactions médicamenteuses et les voies métaboliques de divers produits pharmaceutiques .

Polymorphisme et formation de cocristaux

La recherche sur le polymorphisme de ce composé permet de comprendre ses différentes formes cristallines, qui peuvent affecter l’efficacité et la stabilité du médicament. Les études de formation de cocristaux et de sels sont cruciales pour le développement de nouvelles formulations pharmaceutiques .

Mécanisme D'action

Target of Action

The primary targets of this compound are the enzymes cyclooxygenase (COX)-1 and COX-2 . These enzymes are responsible for producing prostaglandins (PGs), which contribute to inflammation and pain signaling .

Mode of Action

The compound, also known as Diclofenac, acts as a non-steroidal anti-inflammatory drug (NSAID) . It inhibits the activity of COX-1 and COX-2 enzymes, thereby reducing the production of PGs . This inhibition is believed to be the reason for its analgesic, anti-inflammatory, and antipyretic properties .

Biochemical Pathways

By inhibiting the COX enzymes, Diclofenac disrupts the synthesis of PGs, key mediators of inflammation . This leads to a decrease in the sensitization of afferent nerves and the potentiation of the action of bradykinin in inducing pain . The compound’s action may be due to a decrease of prostaglandins in peripheral tissues .

Pharmacokinetics

Diclofenac is 100% absorbed after oral administration compared to intravenous (IV) administration . Due to first-pass metabolism, only about50% of the absorbed dose is systemically available . Food has no significant effect on the extent of Diclofenac absorption, but there is usually a delay in the onset of absorption of 1 to 4.5 hours and a reduction in peak plasma levels of less than 20% .

Result of Action

The inhibition of PG synthesis by Diclofenac leads to a reduction in inflammation and pain signaling . This results in relief from the symptoms of conditions like rheumatoid arthritis . It’s important to note that nsaids like diclofenac can cause serious gastrointestinal (gi) adverse events, including bleeding, ulceration, and perforation of the stomach or intestines .

Action Environment

The action, efficacy, and stability of Diclofenac can be influenced by various environmental factors. For instance, the presence of an external carbon source (like glucose) can increase the elimination rate of Diclofenac . Additionally, certain human factors, such as a prior history of peptic ulcer disease and/or GI bleeding, can increase the risk for serious GI events .

Orientations Futures

Analyse Biochimique

Biochemical Properties

2-[(2’,6’-Dichlorophenyl)amino]-5-hydroxyphenyl-N,N-dimethylacetamide acts as a standard NSAID and cyclooxygenase (COX) inhibitor . It interacts with enzymes such as COX-1 and COX-2, inhibiting the synthesis of prostaglandins, which mediate inflammatory processes . The major metabolites of this compound are 4´-hydroxydiclofenac and 5´-hydroxydiclofenac .

Cellular Effects

The compound exerts significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its anti-inflammatory effect is achieved by sustainable release of diclofenac in the knee joint tissues .

Molecular Mechanism

At the molecular level, 2-[(2’,6’-Dichlorophenyl)amino]-5-hydroxyphenyl-N,N-dimethylacetamide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits the COX enzymes, preventing the synthesis of prostaglandins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[(2’,6’-Dichlorophenyl)amino]-5-hydroxyphenyl-N,N-dimethylacetamide change over time. It has been observed that the compound has a limited shelf life . The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of 2-[(2’,6’-Dichlorophenyl)amino]-5-hydroxyphenyl-N,N-dimethylacetamide vary with different dosages . A single intra-articular injection of the compound has been shown to exert analgesic and anti-inflammatory effects for 28 days .

Metabolic Pathways

The compound is involved in metabolic pathways that include interactions with enzymes or cofactors . It has been used as a substrate selective for CYP2C9 .

Propriétés

IUPAC Name |

2-[2-(2,6-dichloroanilino)-5-hydroxyphenyl]-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Cl2N2O2/c1-20(2)15(22)9-10-8-11(21)6-7-14(10)19-16-12(17)4-3-5-13(16)18/h3-8,19,21H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKLOWCNSFNGZQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1=C(C=CC(=C1)O)NC2=C(C=CC=C2Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652544 |

Source

|

| Record name | 2-[2-(2,6-Dichloroanilino)-5-hydroxyphenyl]-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698357-97-0 |

Source

|

| Record name | 2-[2-(2,6-Dichloroanilino)-5-hydroxyphenyl]-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.